4-Iodopyrimidin-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

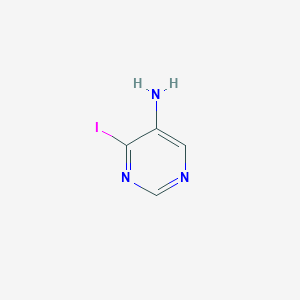

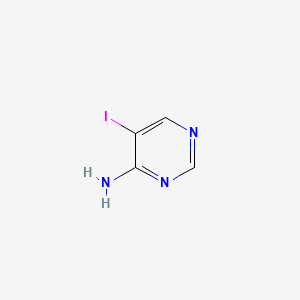

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodopyrimidin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3/c5-4-3(6)1-7-2-8-4/h1-2H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUJCJNURUXNKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20855933 | |

| Record name | 4-Iodopyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942067-98-3 | |

| Record name | 4-Iodopyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Importance of Halogenated Pyrimidines in Modern Drug Discovery

An In-depth Technical Guide to 4-Iodopyrimidin-5-amine

To the researcher, scientist, and drug development professional, the pyrimidine nucleus is a familiar and foundational scaffold. As an essential component of DNA and RNA, its derivatives are inherently biocompatible and recognized by biological systems[1]. The strategic functionalization of this core, however, is where the art of medicinal chemistry unfolds. The introduction of a halogen, such as iodine, at the 4-position and an amine at the 5-position transforms the simple pyrimidine into a versatile and highly reactive building block. This compound is not merely a chemical compound; it is a key intermediate, a molecular linchpin that enables the synthesis of complex, biologically active molecules. The iodine atom serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, while the amino group provides a crucial point for hydrogen bonding or further derivatization[2]. This guide provides a comprehensive overview of the core physicochemical properties, analytical methodologies, and strategic applications of this important molecule.

Core Molecular Identity and Structural Attributes

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with an iodine atom and an amino group.

Synonyms: 5-Iodopyrimidin-4-amine, 4-Amino-5-Iodopyrimidine[2][3] CAS Number: 91416-96-5[3][4][5] Molecular Formula: C₄H₄IN₃[2][3][4]

Structural Representation:

The structure consists of a six-membered aromatic pyrimidine ring containing two nitrogen atoms at positions 1 and 3. An amino group (-NH₂) is attached at the 5-position, and an iodine atom is at the 4-position. This specific arrangement of functional groups dictates its chemical behavior and utility.

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below. This data is crucial for designing experimental conditions, predicting bioavailability, and ensuring proper handling and storage.

| Property | Value | Source / Reference |

| Molecular Weight | 221.00 g/mol | [3][4] |

| Monoisotopic Mass | 220.94499 Da | [6] |

| Appearance | Solid (form may vary) | Assumed from similar compounds |

| Boiling Point | 322.7 °C at 760 mmHg (Predicted) | [3][4] |

| Density | 2.204 g/cm³ (Predicted) | [3] |

| Flash Point | 148.9 °C (Predicted) | [3] |

| XlogP (Predicted) | 0.5 | [6] |

| Storage | Store in a dry, sealed place | [4] |

Note: Some properties, such as boiling point and density, are predicted values from computational models and should be confirmed experimentally.

Spectroscopic and Analytical Characterization

The unique structure of this compound gives rise to a distinct spectroscopic fingerprint. Understanding these characteristics is fundamental for identity confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two protons on the pyrimidine ring are in different chemical environments and should appear as distinct singlets or doublets (depending on coupling) in the aromatic region (~7.0-8.5 ppm). The protons of the primary amine (-NH₂) will typically appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration, but generally in the range of 4.0-6.0 ppm[7].

-

¹³C NMR: The spectrum will show four distinct signals for the carbon atoms of the pyrimidine ring. The carbon atom bonded to the iodine (C4) will be significantly shielded, appearing further upfield than might be expected for an aromatic carbon. The carbon bonded to the amino group (C5) will also show a characteristic shift.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

-

N-H Stretching: As a primary amine, two distinct, sharp bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations[7][8].

-

N-H Bending: A characteristic bending (scissoring) vibration for the primary amine should be visible in the 1580-1650 cm⁻¹ range[8].

-

C-N Stretching: A strong band for the aromatic C-N stretch is expected between 1250-1335 cm⁻¹[8].

-

Aromatic Ring Vibrations: Multiple bands corresponding to C=C and C=N stretching within the pyrimidine ring will be present in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

-

Molecular Ion Peak: The molecular ion [M]⁺ peak should be observed at m/z ≈ 221, corresponding to the molecular weight of the compound[6]. The presence of iodine (¹²⁷I) will give a clear isotopic pattern.

-

Predicted Collision Cross Section (CCS): Computational models predict CCS values for different adducts, which can aid in identification in ion mobility-mass spectrometry. For example, the [M+H]⁺ adduct is predicted to have a CCS of 127.6 Ų[6].

Reactivity, Stability, and Synthetic Utility

The chemical behavior of this compound is governed by the interplay of its three key components: the electron-deficient pyrimidine ring, the nucleophilic amino group, and the reactive C-I bond.

-

Stability: The compound should be stored in a tightly closed container in a dry, well-ventilated place to prevent degradation[4][9].

-

Reactivity of the C-I Bond: The iodine atom is an excellent leaving group, making this position highly amenable to transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This is the primary reason for its utility as a synthetic building block, allowing for the facile introduction of aryl, alkyl, alkynyl, or amino substituents at the 4-position.

-

Reactivity of the Amino Group: The amino group can act as a nucleophile or a base. It can be acylated, alkylated, or used as a directing group in further synthetic transformations. Its presence is also critical for forming hydrogen bond interactions with biological targets in drug molecules[2].

The following diagram illustrates the central role of this compound as an intermediate in a typical drug discovery workflow.

Caption: Synthetic utility of this compound in a drug discovery workflow.

Applications in Medicinal Chemistry

Pyrimidine-based structures are ubiquitous in pharmaceuticals, with applications as anticancer, anti-infective, and anti-inflammatory agents[1]. This compound is a valuable precursor for several classes of targeted therapies, particularly kinase inhibitors.

-

Kinase Inhibitors: Many potent kinase inhibitors, such as those targeting Janus Kinase 2 (JAK2) or Cyclin-Dependent Kinases (CDKs), feature a substituted aminopyrimidine core[10][11]. The 4-position is often a key vector for achieving selectivity and potency, making the iodo-substituted precursor an ideal starting point for synthesis[11][12].

-

Scaffold for Library Synthesis: Due to its dual functionality, this compound is frequently used in the construction of diverse chemical libraries for high-throughput screening. The sequential or orthogonal reactivity of the C-I bond and the amino group allows for the rapid generation of thousands of distinct molecules.

Safety and Handling

GHS Hazard Statements (Inferred from related compounds):

-

H332: Harmful if inhaled[3].

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray[3][13].

-

P280: Wear protective gloves/protective clothing/eye protection/face protection[3][9][13][16].

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3][9].

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[9][16]. Ensure eyewash stations and safety showers are readily accessible[16][17].

Experimental Protocols

The following section outlines the standard methodologies for the characterization of this compound.

Protocol: Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the crystalline solid.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample.

Protocol: Spectroscopic Analysis Workflow

This workflow diagram illustrates the logical sequence for obtaining a full spectroscopic characterization of a synthesized batch of this compound.

Caption: Standard workflow for the analytical characterization of this compound.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 91416-96-5: 5-iodopyrimidin-4-amine | CymitQuimica [cymitquimica.com]

- 3. americanelements.com [americanelements.com]

- 4. CAS 91416-96-5 | 5-Iodopyrimidin-4-amine - Synblock [synblock.com]

- 5. 5-Iodopyrimidin-4-amine 95% | CAS: 91416-96-5 | AChemBlock [achemblock.com]

- 6. PubChemLite - 5-iodopyrimidin-4-amine (C4H4IN3) [pubchemlite.lcsb.uni.lu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. 2-Amino-5-iodopyrimidine | C4H4IN3 | CID 241102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

4-Iodopyrimidin-5-amine CAS number and supplier information

An In-Depth Technical Guide to 4-Iodopyrimidin-5-amine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a pivotal heterocyclic organic compound for researchers and scientists in the field of medicinal chemistry and drug development. Characterized by a pyrimidine core—a six-membered aromatic ring with two nitrogen atoms—it features a reactive amino group (-NH2) at the 4-position and an iodine atom at the 5-position.[1] This specific substitution pattern imparts unique chemical properties that make it a valuable building block in the synthesis of complex, biologically active molecules.[1] The presence of the iodine atom, a versatile halogen, allows for a variety of cross-coupling reactions, while the amino group serves as a key site for further functionalization and can participate in crucial hydrogen bonding interactions with biological targets.[1] This guide provides an in-depth overview of this compound, from its fundamental properties to its applications and handling, tailored for professionals in the pharmaceutical and life sciences sectors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and drug design. This compound is a solid at room temperature and, like many heterocyclic amines, its solubility and stability are dependent on the chosen solvent and storage conditions.[1] For optimal shelf-life, it is recommended to store the compound in a dark, inert atmosphere, and for long-term storage, in a freezer at temperatures under -20°C.[2]

| Property | Value | Source |

| CAS Number | 91416-96-5 | [1][2][3][4][5] |

| Molecular Formula | C4H4IN3 | [1][3][4][5] |

| Molecular Weight | 221.00 g/mol | [2][5] |

| IUPAC Name | 5-iodopyrimidin-4-amine | [4] |

| Synonyms | 4-Amino-5-iodopyrimidine, 5-Iodo-4-pyrimidinamine | [1] |

| Purity | Typically ≥95% | [4] |

| MDL Number | MFCD09999223 | [2][3][4] |

The Strategic Role in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic endogenous nucleic acids and engage with a wide array of biological targets.[6] The unique arrangement of an iodo and an amino group on the this compound scaffold provides a strategic advantage in drug discovery for several reasons:

-

Vector for Complexity: The iodine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the straightforward introduction of diverse aryl, heteroaryl, and alkyl groups at the 5-position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Modulation of Physicochemical Properties: The introduction of an iodine atom can enhance the lipophilicity of a molecule, which can be a critical factor in improving its pharmacokinetic profile, such as cell membrane permeability and oral absorption.[1]

-

Hydrogen Bonding: The amino group at the 4-position is a potent hydrogen bond donor and acceptor, which is crucial for forming stable interactions with amino acid residues in the active sites of target proteins like kinases.

The versatility of the pyrimidine core is evident in its widespread application in the development of drugs for a multitude of diseases, including cancer, infectious diseases, and neurological disorders.[6]

Synthesis and Reaction Workflow

The synthesis of this compound derivatives is a critical process in the development of novel therapeutics. A common and effective method for creating diverse libraries of compounds is through a Suzuki coupling reaction, which forms a carbon-carbon bond between the pyrimidine core and a boronic acid derivative.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol describes a standard laboratory procedure for the palladium-catalyzed Suzuki coupling of this compound with phenylboronic acid. The rationale for this choice of reaction is its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids, allowing for extensive diversification.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol). The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Catalyst Preparation: In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol) in anhydrous 1,4-dioxane (5 mL). The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

-

Reaction Mixture Assembly: Add the catalyst solution to the Schlenk flask containing the reactants. Follow this with the addition of degassed water (1 mL). The aqueous base is essential for the transmetalation step of the Suzuki cycle.

-

Heating and Monitoring: Heat the reaction mixture to 80-100°C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel to yield the desired 4-amino-5-phenylpyrimidine.

This self-validating protocol ensures reproducibility through careful control of the inert atmosphere and the use of well-defined catalyst and reagent ratios.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a this compound derivative library via Suzuki coupling.

Caption: Suzuki coupling workflow for derivative synthesis.

Applications in Drug Discovery

This compound is a precursor to a wide range of compounds with therapeutic potential. The pyrimidine core is a privileged scaffold in many approved drugs and clinical candidates. For instance, pyrimidine derivatives are integral to the development of Janus kinase (JAK) inhibitors for the treatment of myeloproliferative disorders and inflammatory diseases.[7] The strategic placement of substituents on the pyrimidine ring, facilitated by starting materials like this compound, is key to achieving potency and selectivity for specific biological targets.

Furthermore, pyrimidine-based compounds have been investigated as anti-inflammatory agents for conditions such as acute lung injury, where the amino group plays a crucial role as a pharmacophore.[8] The ability to readily synthesize diverse libraries of pyrimidine derivatives allows for the systematic exploration of the chemical space around this core, accelerating the discovery of new drug candidates.

Safety and Handling

As a Senior Application Scientist, it is my responsibility to emphasize the importance of safety. This compound should be handled with care in a well-ventilated laboratory or under a fume hood.[9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[9] Based on safety data sheets for similar compounds, it may be harmful if swallowed or inhaled and can cause skin and eye irritation.[10] In case of exposure, immediate medical attention should be sought.[10] All waste materials should be disposed of in accordance with local and national regulations.

Sourcing and Suppliers

The reliable sourcing of high-purity starting materials is critical for reproducible research. This compound is commercially available from several reputable chemical suppliers. When selecting a supplier, researchers should consider factors such as purity, availability, lead time, and the availability of comprehensive documentation like a Certificate of Analysis (CoA).

| Supplier | Purity/Grades Offered | Notes |

| American Elements | High and ultra-high purity forms (99% to 99.999%+) | Offers materials for both research and commercial quantities.[3] |

| BLD Pharm | Research Use Only | Provides detailed documentation such as NMR, HPLC, and LC-MS.[2] |

| AChemBlock | 95% Purity | Focuses on novel building blocks for research.[4] |

| Synblock | NLT 98% | Provides MSDS, NMR, HPLC, and LC-MS documentation.[5] |

| CymitQuimica | Various purities | A marketplace offering products from different sources.[1] |

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool in the hands of medicinal chemists. Its unique structural features provide a reliable and versatile platform for the synthesis of novel compounds with significant therapeutic potential. A comprehensive understanding of its properties, reaction methodologies, and safety protocols, as outlined in this guide, is essential for leveraging its full potential in the complex and challenging process of drug discovery and development.

References

- 1. CAS 91416-96-5: 5-iodopyrimidin-4-amine | CymitQuimica [cymitquimica.com]

- 2. 91416-96-5|5-Iodopyrimidin-4-amine|BLD Pharm [bldpharm.com]

- 3. americanelements.com [americanelements.com]

- 4. 5-Iodopyrimidin-4-amine 95% | CAS: 91416-96-5 | AChemBlock [achemblock.com]

- 5. CAS 91416-96-5 | 5-Iodopyrimidin-4-amine - Synblock [synblock.com]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

The Aminopyrimidine Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Therapeutic Application of Substituted Aminopyrimidines

Abstract

The aminopyrimidine core has emerged as a cornerstone in medicinal chemistry, serving as a versatile and highly effective scaffold for the development of targeted therapeutics. This technical guide provides a comprehensive exploration of the discovery and history of substituted aminopyrimidines, with a particular focus on their evolution as potent kinase inhibitors. We will delve into the key scientific breakthroughs, the intricate structure-activity relationships that guided their development, and the experimental methodologies that underpinned these discoveries. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical class of therapeutic agents.

The Dawn of a New Therapeutic Era: The Emergence of the Aminopyrimidine Scaffold

The story of substituted aminopyrimidines is intrinsically linked to the rise of targeted therapy, a paradigm shift in medicine that moved away from the broad-stroke approach of traditional chemotherapy towards drugs designed to interact with specific molecular targets. The pyrimidine ring, a heterocyclic aromatic compound, is a fundamental component of nucleic acids (cytosine, thymine, and uracil), making its derivatives prime candidates for interacting with biological systems.[1] Early investigations into pyrimidine derivatives explored their potential as antimicrobial and antimetabolite agents.[2] The finding that 2,4-diaminopyrimidines could interfere with folic acid metabolism in microorganisms led to the development of successful antimalarial drugs like pyrimethamine and the antibacterial agent trimethoprim.[2]

However, the true potential of the aminopyrimidine scaffold in modern drug discovery was unlocked with the advent of kinase-targeted cancer therapy. Protein kinases, enzymes that regulate a vast array of cellular processes, were identified as critical drivers of cancer cell growth and proliferation.[3][4] The aminopyrimidine core, with its ability to mimic the adenine ring of ATP, the natural substrate for kinases, proved to be an excellent starting point for designing competitive inhibitors that could block the ATP-binding pocket of these enzymes.[3]

Imatinib: The "Magic Bullet" that Revolutionized Cancer Treatment

The development of imatinib (Gleevec®) stands as a landmark achievement in the history of medicine and a testament to the power of rational drug design centered on the aminopyrimidine scaffold.[5] Imatinib was born out of a high-throughput screening campaign aimed at identifying inhibitors of protein kinase C (PKC).[6] This effort identified a 2-phenylaminopyrimidine scaffold with promising "lead-like" properties.[6]

Through a series of meticulous chemical modifications, researchers at Ciba-Geigy (now Novartis) optimized this initial hit. The addition of a 3'-pyridyl group to the pyrimidine ring enhanced PKC activity, but further structural modifications, including the incorporation of an amide group on the aniline ring, unexpectedly revealed potent inhibitory activity against the BCR-ABL kinase.[6] The BCR-ABL fusion protein, a constitutively active tyrosine kinase, is the causative agent of Chronic Myeloid Leukemia (CML).[7][8]

This discovery was a watershed moment. For the first time, a drug was rationally designed to target the specific molecular abnormality driving a particular cancer.[9] Clinical trials of imatinib in CML patients yielded unprecedented response rates, transforming a once-fatal disease into a manageable chronic condition.[9][10] The success of imatinib not only provided a life-saving treatment for CML patients but also validated the entire field of targeted therapy and solidified the importance of the aminopyrimidine scaffold in kinase inhibitor design.[5][11]

Structure-Activity Relationship (SAR): The Art and Science of Fine-Tuning Potency and Selectivity

The journey from a screening hit to a clinically effective drug is a testament to the power of medicinal chemistry and the iterative process of understanding and optimizing the structure-activity relationship (SAR). The aminopyrimidine core provides a rigid framework, but the substituents at various positions around the ring are critical for determining a compound's potency, selectivity, and pharmacokinetic properties.

Key Interaction Points within the Kinase ATP-Binding Site

The aminopyrimidine scaffold typically forms one or more hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of the adenine ring of ATP. The substituents on the pyrimidine ring then project into different regions of the binding site, allowing for the fine-tuning of interactions with specific amino acid residues.

Diagram: Generalized Kinase Inhibition by a Substituted Aminopyrimidine

Caption: A diagram illustrating the key interactions of a substituted aminopyrimidine inhibitor within the ATP-binding pocket of a protein kinase.

Case Study: SAR of IKK-2 Inhibitors

The development of inhibitors for I-kappa B Kinase 2 (IKK-2), a key player in inflammatory signaling pathways, provides an excellent example of SAR-driven optimization.[12] Starting with a piperidinyl aminopyrimidine core, researchers systematically explored the impact of various substituents.[12]

| Substitution Position | Substituent Type | Impact on IKK-2 Inhibitory Activity | Reference |

| Piperidinylamino functionality | Hydrogen, methanesulfonyl, aminosulfonyl groups | High inhibitory activity | [12] |

| Aromatic ring attached to the aminopyrimidine core | Morpholinosulfonyl, piperazinosulfonyl groups | Significantly increased inhibitory activity | [12] |

These studies revealed that specific substitutions at the piperidinylamino group and the attached aromatic ring were crucial for potent IKK-2 inhibition.[12] For instance, compound 17, featuring an aromatic piperazinosulfonyl substituent, emerged as a highly potent and selective IKK-2 inhibitor with an IC50 of 1.30 µM.[12]

Synthetic Methodologies: Building the Aminopyrimidine Core

The versatility of the aminopyrimidine scaffold is matched by the robustness of the synthetic routes available for its construction. A common and efficient method involves the condensation of a β-dicarbonyl compound with an N-C-N containing molecule, such as guanidine, to form the 2-aminopyrimidine ring.[13]

General Synthetic Protocol for 2-Aminopyrimidine Derivatives

A widely employed synthetic strategy involves the nucleophilic substitution of a di-substituted pyrimidine, such as 2-amino-4,6-dichloropyrimidine, with various amines.[14]

Experimental Workflow: Synthesis of 2-Aminopyrimidine Derivatives

Caption: A flowchart outlining a typical experimental workflow for the synthesis of substituted 2-aminopyrimidine derivatives.

Step-by-Step Methodology: [14]

-

Reactant Preparation: Finely ground 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol) are combined.

-

Reaction: The mixture is heated in a solvent-free environment at 80–90 °C.

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a hexane and ethyl acetate solvent system.

-

Work-up: Upon completion, distilled water is added to the reaction mixture, causing the product to precipitate.

-

Isolation and Purification: The resulting precipitates are filtered and then purified by crystallization from ethanol to yield the final substituted 2-aminopyrimidine derivative.

This robust and scalable methodology allows for the efficient generation of diverse libraries of aminopyrimidine derivatives for screening and SAR studies.

Therapeutic Applications and Future Directions

The success of imatinib has paved the way for the development of a multitude of other aminopyrimidine-based drugs targeting a wide range of kinases and other biological targets.[14][15] These compounds have found applications in the treatment of various cancers, inflammatory diseases, and even microbial infections.[1][16]

Table: Selected Clinically Approved or Investigational Aminopyrimidine-Based Drugs

| Drug Name | Primary Target(s) | Therapeutic Area | Reference |

| Imatinib | BCR-ABL, c-KIT, PDGFR | Oncology (CML, GIST) | [5][7] |

| Gefitinib | EGFR | Oncology (NSCLC) | [4] |

| Erlotinib | EGFR | Oncology (NSCLC, Pancreatic Cancer) | [4] |

| Palbociclib | CDK4/6 | Oncology (Breast Cancer) | [14] |

| Ribociclib | CDK4/6 | Oncology (Breast Cancer) | [14] |

| Abemaciclib | CDK4/6 | Oncology (Breast Cancer) | [14] |

The ongoing exploration of the chemical space around the aminopyrimidine scaffold continues to yield novel inhibitors with improved potency, selectivity, and drug-like properties.[17][18][19] Researchers are also investigating the potential of these compounds to modulate other biological processes, such as biofilm formation in bacteria and the activity of multidrug resistance proteins.[20][21]

The future of substituted aminopyrimidines in drug discovery remains bright. As our understanding of the molecular drivers of disease deepens, the rational design of novel aminopyrimidine-based inhibitors will continue to provide innovative and effective therapeutic solutions for a wide range of human ailments.

References

- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 2. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. The development and application of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evolution of Small Molecule Kinase Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. onclive.com [onclive.com]

- 10. PrimoVeNde [librarysearch.library.utoronto.ca]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jddtonline.info [jddtonline.info]

- 14. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Alternative names for 4-Iodopyrimidin-5-amine

An In-Depth Technical Guide to the Nomenclature of 4-Iodopyrimidin-5-amine

Introduction

In the precise world of chemical research and drug development, unambiguous communication is paramount. The consistent and accurate naming of chemical compounds is the foundation upon which reproducible science is built. A single chemical entity can be referenced by a variety of names, including systematic IUPAC names, common or trivial names, and database-specific identifiers. For researchers, scientists, and drug development professionals, a comprehensive understanding of these alternative names is crucial for effective literature searches, clear communication of results, and accurate procurement of materials. This guide provides a detailed overview of the nomenclature for the compound this compound, a heterocyclic organic compound of interest in medicinal chemistry.

The Core Structure: Understanding this compound

This compound is a heterocyclic organic compound built upon a pyrimidine ring. The pyrimidine ring is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. In this specific compound, an amino group (-NH2) is attached to the 4-position and an iodine atom is attached to the 5-position of the pyrimidine ring. This substitution pattern imparts unique chemical properties that make it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.

Alternative Names and Identifiers

The various names for this compound arise from different naming conventions and the need for unique identifiers in large chemical databases.

Systematic and Common Names

-

5-Iodopyrimidin-4-amine: This is the preferred IUPAC (International Union of Pure and Applied Chemistry) name. It clearly indicates the positions of the iodo and amine substituents on the pyrimidine ring.[1][2][3]

-

4-Amino-5-iodopyrimidine: This is a very common and widely accepted alternative name that is often used in chemical catalogs and research articles.[1][4][5][6]

-

4-Pyrimidinamine, 5-iodo-: This name is a variation of the systematic nomenclature, treating the amine group as the principal functional group.[1][4][5][7]

-

5-Iodo-4-pyrimidinamine: Another variation that emphasizes the pyrimidine core with the amine at position 4.[7][8]

-

5-Iodo-pyrimidin-4-ylamine: A slightly different phrasing that is also encountered in the literature.[1][5][8]

-

5-iodanylpyrimidin-4-amine: This name uses the term "iodanyl" for the iodine substituent, which is a less common but still valid nomenclature.[7][8]

-

5-Jod-pyrimidin-4-ylamin: This is the German language equivalent of 5-Iodo-pyrimidin-4-ylamine.[7]

Database and Registry Identifiers

To avoid the ambiguity of chemical names, several database and registry identifiers are assigned to this compound. These provide a unique and universally recognized way to reference the compound.

-

CAS Registry Number: 91416-96-5. The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance. This number is a definitive way to identify the compound without ambiguity.[3][4][5][7][9][10]

-

PubChem CID: 13261510. The PubChem Compound Identification number is another unique identifier used in the PubChem database, which is a comprehensive resource of chemical information maintained by the National Center for Biotechnology Information (NCBI).[1]

-

MDL Number: MFCD09999223. The MDL number is an identifier from the MDL Drug Data Report, a database of biologically active compounds.[1][3][10]

Summary of Nomenclature

The following table provides a quick reference to the various names and identifiers for this compound.

| Type | Name/Identifier |

| IUPAC Name | 5-iodopyrimidin-4-amine |

| Common Name | 4-Amino-5-iodopyrimidine |

| Synonym | 4-Pyrimidinamine, 5-iodo- |

| Synonym | 5-Iodo-4-pyrimidinamine |

| Synonym | 5-Iodo-pyrimidin-4-ylamine |

| Synonym | 5-iodanylpyrimidin-4-amine |

| German Name | 5-Jod-pyrimidin-4-ylamin |

| CAS Number | 91416-96-5 |

| PubChem CID | 13261510 |

| MDL Number | MFCD09999223 |

Visualizing the Nomenclature Relationship

The following diagram illustrates the relationship between the core chemical structure and its various identifiers.

References

- 1. americanelements.com [americanelements.com]

- 2. PubChemLite - 5-iodopyrimidin-4-amine (C4H4IN3) [pubchemlite.lcsb.uni.lu]

- 3. 5-Iodopyrimidin-4-amine 95% | CAS: 91416-96-5 | AChemBlock [achemblock.com]

- 4. CAS 91416-96-5: 5-iodopyrimidin-4-amine | CymitQuimica [cymitquimica.com]

- 5. 5-iodopyrimidin-4-amine | 91416-96-5 [amp.chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. molecularinfo.com [molecularinfo.com]

- 8. 4-Pyrimidinamine, 5-iodo- | CymitQuimica [cymitquimica.com]

- 9. 91416-96-5|5-Iodopyrimidin-4-amine|BLD Pharm [bldpharm.com]

- 10. CAS 91416-96-5 | 5-Iodopyrimidin-4-amine - Synblock [synblock.com]

A Comprehensive Technical Guide to the Solubility and Stability of 4-Iodopyrimidin-5-amine

This guide provides an in-depth exploration of the critical physicochemical properties of 4-iodopyrimidin-5-amine, a key heterocyclic intermediate in contemporary drug discovery and development. Recognizing the paramount importance of solubility and stability in the successful progression of a drug candidate, this document offers not only a theoretical framework but also detailed, field-proven experimental protocols for the rigorous evaluation of these parameters. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data for informed decision-making in pharmaceutical research.

Introduction to this compound: A Molecule of Interest

This compound is a substituted pyrimidine characterized by an amino group at the 5-position and an iodine atom at the 4-position of the pyrimidine ring.[1] This unique substitution pattern imparts specific electronic and steric properties that make it a valuable building block in medicinal chemistry. The pyrimidine core is a ubiquitous scaffold in numerous biologically active molecules, including approved therapeutics. The presence of an iodine atom offers a site for further functionalization through various cross-coupling reactions, while the amino group can participate in crucial hydrogen bonding interactions with biological targets.[1]

A thorough understanding of the solubility and stability of this compound is a prerequisite for its effective utilization in synthetic campaigns and for the development of viable drug formulations. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and experimental tools to comprehensively characterize this important molecule.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic physicochemical properties of a compound is essential for predicting its behavior in various experimental and physiological environments. The key properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₄H₄IN₃ | [1][2] |

| Molecular Weight | 221.00 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 91416-96-5 | [2] |

| Appearance | Off-white to pale yellow crystalline solid (typical) | General knowledge |

| Boiling Point | 322.7 °C at 760 mmHg (Predicted) | [2] |

| Density | 2.204 g/cm³ (Predicted) | [2] |

| Flash Point | 148.9 °C (Predicted) | [2] |

Solubility Studies: A Cornerstone of Preformulation

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This section outlines a systematic approach to comprehensively evaluate the solubility of this compound.

Guiding Principles for Solubility

The solubility of this compound is governed by the interplay of its structural features with the properties of the solvent. The "like dissolves like" principle is a useful starting point.[3] The presence of the polar amino group and the nitrogen atoms in the pyrimidine ring suggests potential solubility in polar solvents. Conversely, the iodine atom and the aromatic ring contribute to its lipophilicity, which may enhance solubility in less polar organic solvents.[1]

Experimental Protocol for Thermodynamic Solubility Determination

The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[3] This protocol provides a robust and reproducible approach.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at controlled temperature.

Materials:

-

This compound (purity >99%)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Isopropanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400), Propylene Glycol)

-

HPLC-grade water

-

pH buffers (pH 1.2, 4.5, 6.8, 7.4)

-

Calibrated analytical balance

-

Thermostatically controlled shaker incubator

-

2 mL glass vials with screw caps

-

Syringe filters (0.22 µm)

-

Validated HPLC-UV or LC-MS/MS method for quantification

Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed 2 mL glass vial. An amount that ensures a visible excess of solid after equilibration is crucial.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent or buffer to the vial.

-

Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.[3]

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the validated analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method to determine the concentration of dissolved this compound.

-

Calculation: Calculate the original solubility in mg/mL or µg/mL by applying the dilution factor.

Data Presentation: Illustrative Solubility Data

The following table presents a hypothetical but realistic solubility profile for this compound, which would be generated using the protocol described above.

| Solvent/Buffer | Temperature (°C) | pH | Predicted Solubility (mg/mL) |

| Water | 25 | ~7.0 | 0.5 - 2.0 |

| 0.1 N HCl | 25 | 1.2 | > 10 (as hydrochloride salt) |

| Phosphate Buffer | 25 | 6.8 | 1.0 - 5.0 |

| Phosphate Buffer | 25 | 7.4 | 1.0 - 4.0 |

| Ethanol | 25 | N/A | 5.0 - 15.0 |

| Methanol | 25 | N/A | 10.0 - 25.0 |

| DMSO | 25 | N/A | > 50 |

| PEG 400 | 25 | N/A | 20.0 - 40.0 |

Note: This data is for illustrative purposes only and should be experimentally determined.

Influence of pH and Temperature on Solubility

The solubility of ionizable compounds like this compound is often pH-dependent.[4][5] The amino group can be protonated at acidic pH, forming a more soluble salt. Temperature also significantly impacts solubility, with most solids exhibiting increased solubility at higher temperatures, although exceptions exist.[6][7][8] The experimental protocol described above can be readily adapted to study these effects by using buffers of different pH values and by setting the shaker incubator to various temperatures.

Caption: Workflow for thermodynamic solubility determination.

Stability Studies: Ensuring Compound Integrity

Assessing the chemical stability of this compound is crucial to define its shelf-life, appropriate storage conditions, and potential degradation pathways. This section provides a framework for conducting forced degradation studies.

Rationale for Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than those it would typically encounter during storage and handling. The goal is to identify potential degradation products and elucidate degradation pathways.[9] This information is invaluable for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.

Experimental Protocol for Forced Degradation

Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify major degradation products.

Materials:

-

This compound

-

Solutions for stress conditions:

-

Acidic: 0.1 N HCl

-

Basic: 0.1 N NaOH

-

Neutral: Purified Water

-

Oxidative: 3% Hydrogen Peroxide (H₂O₂)

-

-

Photostability chamber with controlled light and temperature

-

Oven for thermal stress

-

Validated stability-indicating HPLC-UV or LC-MS/MS method

Procedure:

-

Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in each of the stress solutions. Also, prepare a solution in a non-reactive solvent (e.g., acetonitrile/water) as a control.

-

Stress Conditions:

-

Hydrolytic: Store aliquots of the acidic, basic, and neutral solutions at room temperature and an elevated temperature (e.g., 60 °C).

-

Oxidative: Store the solution in 3% H₂O₂ at room temperature.

-

Photolytic: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A dark control should be kept under the same conditions but protected from light.

-

Thermal: Expose a solid sample of the compound to dry heat in an oven (e.g., 80 °C).

-

-

Time Points: Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week). The frequency of testing will depend on the observed rate of degradation.

-

Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating analytical method. The method should be capable of separating the parent compound from its degradation products.

-

Peak Purity and Mass Balance: Assess the peak purity of the parent compound to ensure that no co-eluting peaks are present. Calculate the mass balance to account for all the material, including the parent compound and all degradation products.

-

Degradant Identification: For significant degradation products, use techniques such as LC-MS/MS and high-resolution mass spectrometry (HRMS) to propose their structures.

Potential Degradation Pathways

Based on the chemical structure of this compound and general knowledge of the degradation of related compounds, several degradation pathways can be anticipated:

-

Photodegradation: The carbon-iodine bond is known to be susceptible to photolytic cleavage, which could lead to the formation of 5-aminopyrimidine and other related products.[10]

-

Hydrolysis: The amino group could potentially undergo hydrolysis under harsh acidic or basic conditions, although this is generally less common for aromatic amines. Deamination of aminopyrimidines can occur under strong alkaline conditions.[11]

-

Oxidation: The pyrimidine ring and the amino group are susceptible to oxidation, which could lead to the formation of N-oxides or ring-opened products.[12]

Caption: Forced degradation workflow and potential pathways.

Analytical Methodology for Quantification

A robust and validated analytical method is the cornerstone of reliable solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

HPLC Method Development and Validation

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and the separation of its potential degradation products.

Typical Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium formate, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength of maximum absorbance (to be determined by UV-Vis spectroscopy).

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Validation Parameters (according to ICH Q2(R1) guidelines):

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Recommendations

This technical guide has provided a comprehensive framework for the systematic investigation of the solubility and stability of this compound. By adhering to the detailed experimental protocols outlined herein, researchers can generate high-quality, reliable data that is essential for the successful advancement of drug discovery and development programs.

It is recommended that the thermodynamic solubility of this compound be determined in a wide range of pharmaceutically acceptable solvents and buffers across a physiologically relevant pH and temperature range. Furthermore, comprehensive forced degradation studies should be conducted to identify potential liabilities and to develop a robust stability-indicating analytical method. The insights gained from these studies will be instrumental in guiding formulation development, defining appropriate storage and handling procedures, and ensuring the quality and safety of any potential drug product derived from this valuable chemical entity.

References

- 1. CAS 91416-96-5: 5-iodopyrimidin-4-amine | CymitQuimica [cymitquimica.com]

- 2. americanelements.com [americanelements.com]

- 3. benchchem.com [benchchem.com]

- 4. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]

- 9. mdpi.com [mdpi.com]

- 10. Photodegradation of iodinated trihalomethanes in aqueous solution by UV 254 irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Quantum Chemical Blueprint for 4-Iodopyrimidin-5-amine: A Technical Guide for Drug Development Professionals

Foreword: Bridging Theory and Application in Modern Drug Discovery

In the landscape of contemporary drug development, the integration of computational chemistry has become indispensable. Quantum chemical calculations, once the domain of theoretical chemists, are now a cornerstone in the rational design and optimization of novel therapeutic agents. This guide provides an in-depth technical framework for the quantum chemical analysis of 4-iodopyrimidin-5-amine, a heterocyclic compound of significant interest in medicinal chemistry due to the versatile reactivity of its pyrimidine core and the influence of its halogen substituent.[1][2] The pyrimidine scaffold is a common feature in a wide array of therapeutic agents, engaging in various biological interactions.[2] The presence of an iodine atom can modulate the compound's lipophilicity and metabolic stability, making it a key site for derivatization in drug design.[1]

This document is structured to provide researchers, scientists, and drug development professionals with a practical, step-by-step protocol for performing and interpreting quantum chemical calculations on this compound. We will delve into the "why" behind the "how," offering insights grounded in established theoretical principles and their practical implications for drug discovery.

The Strategic Importance of Quantum Chemical Calculations for this compound

Understanding the intrinsic electronic and structural properties of this compound at a quantum mechanical level is paramount for predicting its behavior in a biological system. Density Functional Theory (DFT), a robust and computationally efficient method, is the theoretical lens through which we will examine this molecule.[3][4] DFT allows for the accurate determination of a molecule's electronic structure, which governs its reactivity, intermolecular interactions, and spectroscopic signatures.[3]

For this compound, these calculations can elucidate:

-

Molecular Geometry: The precise three-dimensional arrangement of atoms, which is crucial for understanding how the molecule will fit into a biological target's binding site.

-

Electronic Properties: The distribution of electrons within the molecule, highlighting regions susceptible to nucleophilic or electrophilic attack and predicting its reactivity.

-

Vibrational Frequencies: The characteristic vibrational modes of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra for structural validation.

-

Reactivity Descriptors: Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's ability to donate or accept electrons in chemical reactions.

This foundational knowledge is instrumental in the early stages of drug discovery, aiding in lead optimization and the design of derivatives with improved efficacy and pharmacokinetic profiles.[5]

Computational Methodology: A Self-Validating Protocol

The integrity of any computational study hinges on the judicious selection of the theoretical method and basis set. For this compound, special consideration must be given to the heavy iodine atom.

Software Selection

A variety of software packages are available for performing quantum chemical calculations.[6] For this guide, we will reference methodologies applicable to widely-used platforms such as Gaussian, GAMESS, or ORCA.[3][7][8] These programs offer a comprehensive suite of tools for DFT calculations.

The DFT Functional and Basis Set: A Critical Choice

The accuracy of DFT calculations is intrinsically linked to the choice of the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: We recommend the use of Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP). This functional has a proven track record of providing a good balance between accuracy and computational cost for a wide range of organic molecules.[9][10]

-

Basis Set: A multi-component basis set strategy is essential for accurately describing a molecule containing both light atoms (C, H, N) and a heavy atom like iodine.

-

For Carbon, Hydrogen, and Nitrogen: The Pople-style 6-311++G(d,p) basis set is a suitable choice, offering a good description of electron correlation and polarization.[10]

-

For Iodine: The use of a basis set that includes effective core potentials (ECPs) is highly recommended. ECPs replace the core electrons of heavy atoms with a potential, reducing computational cost while maintaining accuracy for valence electron properties. The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) ECP basis set is a common and effective choice for iodine.[11] A systematic comparison of full-electron basis sets and pseudopotentials for iodine has shown that full-electron basis sets can provide better agreement for bond lengths and reaction enthalpies.[12]

-

This combination of the B3LYP functional with a mixed basis set approach provides a robust and reliable computational model for this compound.

Experimental Protocols: A Step-by-Step Computational Workflow

The following protocols outline a comprehensive quantum chemical analysis of this compound.

Workflow Overview

Caption: Computational workflow for the quantum chemical analysis of this compound.

Step 1: Geometry Optimization

The first and most critical step is to determine the molecule's most stable three-dimensional structure.[13]

Protocol:

-

Construct the initial molecular structure: Build the 3D structure of this compound using a molecular modeling program (e.g., Avogadro, GaussView). Ensure correct atom connectivity and a reasonable initial geometry.

-

Define the computational parameters:

-

Method: B3LYP

-

Basis Set: 6-311++G(d,p) for C, H, N; LANL2DZ for I.

-

Calculation Type: Opt (Optimization).

-

-

Execute the calculation: Submit the input file to the chosen quantum chemistry software. The optimization algorithm will iteratively adjust the atomic coordinates to find the minimum energy conformation.[14]

-

Verify convergence: Ensure the optimization has converged successfully by checking for the absence of imaginary frequencies in the subsequent frequency calculation.

Step 2: Vibrational Frequency Analysis

This calculation serves a dual purpose: to confirm that the optimized geometry is a true energy minimum and to predict the molecule's vibrational spectrum.[15]

Protocol:

-

Use the optimized geometry: The output structure from the geometry optimization is the input for the frequency calculation.

-

Define the computational parameters:

-

Method: B3LYP

-

Basis Set: 6-311++G(d,p) for C, H, N; LANL2DZ for I.

-

Calculation Type: Freq (Frequency).

-

-

Execute the calculation: Run the frequency analysis.

-

Analyze the output:

-

Confirm minimum energy structure: A true minimum will have no imaginary frequencies.

-

Predict IR and Raman spectra: The calculated vibrational frequencies and their corresponding intensities can be used to generate theoretical IR and Raman spectra.[16][17] These can be compared with experimental data for structural validation.

-

Step 3: Electronic Property Calculation

With the optimized geometry, we can now probe the electronic characteristics of this compound.

Protocol:

-

Use the optimized geometry: The stable molecular structure is the starting point.

-

Define the computational parameters:

-

Method: B3LYP

-

Basis Set: 6-311++G(d,p) for C, H, N; LANL2DZ for I.

-

Calculation Type: Single-point energy calculation with additional properties requested (e.g., population analysis for atomic charges, molecular orbitals).

-

-

Execute the calculation.

-

Extract and analyze key electronic descriptors:

-

HOMO and LUMO energies: These are crucial for understanding the molecule's electronic reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting sites of intermolecular interactions.[10]

-

Atomic Charges: Quantify the partial charge on each atom, providing further insight into the molecule's polarity and reactivity.

-

Data Presentation and Interpretation

The quantitative output from these calculations should be presented in a clear and concise manner to facilitate analysis and comparison.

Molecular Geometry

Caption: Schematic of this compound with atom numbering.

Table 1: Selected Optimized Bond Lengths (Å) of this compound

| Bond | Predicted Length (Å) |

| C4 – C5 | [Example Value] |

| C5 – I | [Example Value] |

| C4 – N(amine) | [Example Value] |

| N1 – C2 | [Example Value] |

| N3 – C2 | [Example Value] |

| C4 – N3 | [Example Value] |

| C5 – C6 | [Example Value] |

| C6 – N1 | [Example Value] |

Table 2: Selected Optimized Bond Angles (°) of this compound

| Angle | Predicted Angle (°) |

| C4 – C5 – I | [Example Value] |

| N3 – C4 – C5 | [Example Value] |

| C2 – N1 – C6 | [Example Value] |

| C2 – N3 – C4 | [Example Value] |

(Note: The values in these tables are placeholders and would be populated with the actual output from the DFT calculations.)

Vibrational Frequencies

Table 3: Key Predicted Vibrational Frequencies (cm⁻¹) and Their Assignments

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| [Value] | [Value] | N-H stretch (amine) |

| [Value] | [Value] | C-H stretch (aromatic) |

| [Value] | [Value] | C=N stretch (pyrimidine ring) |

| [Value] | [Value] | C-I stretch |

| [Value] | [Value] | Pyrimidine ring deformation |

(Note: This table would be populated with the most significant vibrational modes predicted by the frequency calculation.)

Electronic Properties

Table 4: Calculated Electronic Properties of this compound

| Property | Predicted Value (Hartree/eV) |

| HOMO Energy | [Example Value] |

| LUMO Energy | [Example Value] |

| HOMO-LUMO Gap | [Example Value] |

| Dipole Moment | [Example Value (Debye)] |

(Note: Hartree is the atomic unit of energy. Values are often converted to electronvolts (eV) for easier interpretation.)

Conclusion: From Quantum Insights to Drug Discovery Milestones

This technical guide has outlined a comprehensive and scientifically rigorous approach to the quantum chemical calculation of this compound. By following the detailed protocols, researchers can gain a deep understanding of the molecule's fundamental properties. This knowledge is not merely academic; it is a powerful tool in the arsenal of the modern drug developer. The insights gleaned from these calculations can guide the synthesis of more potent and selective drug candidates, ultimately accelerating the journey from the computational drawing board to clinical reality.

References

- 1. CAS 91416-96-5: 5-iodopyrimidin-4-amine | CymitQuimica [cymitquimica.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 4. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dockdynamics.com [dockdynamics.com]

- 6. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]

- 7. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 8. ritme.com [ritme.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. psicode.org [psicode.org]

- 14. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]

- 15. mdpi.com [mdpi.com]

- 16. Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Tautomeric Landscape of 4-Iodopyrimidin-5-amine: A Technical Guide for Drug Discovery Professionals

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a cornerstone of heterocyclic chemistry with profound implications for drug design and development. The specific tautomeric forms of a molecule can dictate its physicochemical properties, receptor-binding interactions, and metabolic fate. This guide provides an in-depth technical exploration of the potential tautomerism in 4-iodopyrimidin-5-amine, a substituted pyrimidine of interest in medicinal chemistry. We will delve into the theoretical underpinnings of amino-imino tautomerism in the pyrimidine scaffold, propose the likely tautomeric species of this compound, and present a comprehensive suite of experimental and computational methodologies to elucidate its tautomeric equilibrium. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of tautomerism and its practical investigation.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the migration of a proton, a process known as prototropy. In the realm of drug discovery, a molecule's tautomeric state is of paramount importance. Different tautomers can exhibit distinct biological activities, toxicological profiles, and pharmacokinetic properties. For instance, the ability of a molecule to engage in specific hydrogen bonding patterns with a biological target is often dictated by the position of a labile proton, which is the very essence of tautomerism.

The pyrimidine ring, a core scaffold in numerous pharmaceuticals and natural products, is particularly susceptible to tautomerism, especially when substituted with amino, hydroxyl, or thiol groups. The amino-imino tautomerism of aminopyrimidines, in particular, has been a subject of extensive study due to its relevance in the chemistry of nucleobases and their analogs. The relative stability of the amino and imino forms can be influenced by a variety of factors including the electronic nature of other substituents on the ring, the solvent environment, pH, and temperature.

This compound (Figure 1) is a halogenated aminopyrimidine that presents an interesting case for the study of tautomerism. The presence of an electron-withdrawing iodine atom and an electron-donating amino group on adjacent carbons of the pyrimidine ring can influence the electron distribution and, consequently, the tautomeric equilibrium. A thorough understanding of the tautomeric landscape of this molecule is a prerequisite for its rational development as a potential therapeutic agent.

Figure 1. Chemical structure of this compound.

Potential Tautomers of this compound

Based on the principles of amino-imino tautomerism in aminopyrimidines, this compound is expected to exist as an equilibrium mixture of at least two tautomeric forms: the amino form and the imino form. The equilibrium involves the migration of a proton between the exocyclic amino group and a ring nitrogen atom.

Diagram 1. Proposed amino-imino tautomeric equilibrium of this compound. (Illustrative diagram - actual structures to be determined experimentally).

The relative populations of these tautomers in different environments are critical to understanding the molecule's behavior. The amino tautomer is often the more stable form for many aminopyrimidines in the gas phase and in nonpolar solvents. However, polar and protic solvents can stabilize the more polar imino tautomer through hydrogen bonding.

Experimental Approaches to Characterize Tautomeric Equilibrium

A multi-pronged experimental approach is essential for the unambiguous characterization of the tautomeric equilibrium of this compound. Each technique provides complementary information, and their combined application allows for a comprehensive understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution. Key NMR experiments include:

-

¹H NMR: The chemical shifts of the protons on the pyrimidine ring and the amino group are sensitive to the tautomeric form. In the case of slow exchange between tautomers on the NMR timescale, distinct sets of signals for each tautomer may be observed. For fast exchange, averaged signals will be seen, and the chemical shifts will be a weighted average of the shifts of the individual tautomers.

-

¹³C NMR: The chemical shifts of the carbon atoms in the pyrimidine ring, particularly those adjacent to the amino/imino group, are also indicative of the tautomeric state.

-

¹⁵N NMR: If isotopically labeled material is available, ¹⁵N NMR can provide direct evidence of the protonation state of the nitrogen atoms in the ring and the exocyclic amino group.

-

Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study the dynamics of the tautomeric interconversion. Changes in the spectra with temperature can provide thermodynamic and kinetic information about the equilibrium.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments can help in determining the spatial proximity of protons, which can be useful in distinguishing between different tautomers and their conformations.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Prepare solutions of this compound (5-10 mg) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD, D₂O).

-

Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis:

-

Integrate the signals corresponding to the pyrimidine ring protons and the amino/imino protons.

-

Compare the chemical shifts and coupling constants across the different solvents.

-

If distinct signals for different tautomers are observed, the ratio of their integrals will provide the tautomeric ratio.

-

If averaged signals are present, the chemical shifts can be compared to those of model compounds locked in either the amino or imino form to estimate the position of the equilibrium.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as different tautomers often exhibit distinct absorption spectra. The π-systems of the amino and imino tautomers are different, leading to variations in their electronic transitions and, consequently, their λmax values.

Experimental Protocol: UV-Vis Spectroscopic Analysis

-

Sample Preparation: Prepare dilute solutions of this compound in a series of solvents of varying polarity and pH.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

Identify the λmax for each solution.

-

Analyze the changes in the absorption spectra as a function of solvent polarity and pH.

-

Deconvolution of overlapping absorption bands can be used to estimate the relative concentrations of the different tautomers.

-

X-ray Crystallography

X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state. By determining the precise locations of all atoms, including hydrogen atoms (with high-resolution data), the tautomeric structure in the crystal lattice can be unambiguously assigned.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened to obtain high-quality crystals.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain the final atomic coordinates, bond lengths, and bond angles. The positions of hydrogen atoms can often be located from the difference Fourier map, confirming the tautomeric form.

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Iodopyrimidin-5-amine: A Case Study in Halogen and Hydrogen Bonding Interactions

Abstract